N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a Huisgen cycloaddition, a type of click chemistry. The piperidine ring could be formed through a variety of methods, including the cyclization of a suitable diamine . The benzamide group could be introduced through a coupling reaction with an appropriate amine and carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the piperidine ring, and the benzamide group. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The piperidine ring is a six-membered ring containing one nitrogen atom and five carbon atoms. The benzamide group consists of a benzene ring attached to a carboxamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The 1,2,3-triazole ring is generally stable and resistant to hydrolysis. The piperidine ring can act as a base and nucleophile, making it reactive towards electrophiles. The benzamide group can participate in a variety of reactions, including hydrolysis and nucleophilic acyl substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar 1,2,3-triazole ring and benzamide group could increase its solubility in polar solvents. The piperidine ring could potentially make this compound a base .Scientific Research Applications
Structure-Affinity Relationship Study
- A study on derivatives of a similar compound, focusing on its role as a high-affinity and selective dopamine D(4) receptor ligand, explored structural modifications to improve binding affinity and selectivity. Modifications to the amide bond and the alkyl chain linking to the piperazine ring were investigated, with some semirigid analogues displaying comparable D(4) receptor affinity to their opened counterparts (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Antimicrobial Activities
- Novel 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities. Some of these compounds demonstrated good or moderate activities against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
EGFR Inhibitors for Anti-Cancer Properties
- A detailed study of benzimidazole derivatives bearing 1,2,4-triazole, aimed at understanding their tautomeric properties, conformations, and the mechanism behind their anti-cancer properties, was conducted. These compounds showed potential as EGFR inhibitors, which could contribute to anti-cancer activity (Karayel, 2021).
Lipase and α-Glucosidase Inhibition
- Another study explored the synthesis of heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide for their lipase and α-glucosidase inhibition activities. Among the tested compounds, some showed significant anti-lipase and anti-α-glucosidase activities, suggesting their utility in therapeutic applications related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3/c1-31-19-7-2-4-15(12-19)21(29)24-17-8-10-27(11-9-17)22(30)20-14-28(26-25-20)18-6-3-5-16(23)13-18/h2-7,12-14,17H,8-11H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFHOOXCEUECCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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